![molecular formula C9H9ClN4 B2732735 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094292-73-5](/img/structure/B2732735.png)
6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 208.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN4/c1-5-4-6(5)9-12-11-8-3-2-7(10)13-14(8)9/h2-3,5-6H,4H2,1H3 . This indicates the presence of a 2-methylcyclopropyl group attached to the 3-position of the triazolopyridazine ring.Physical And Chemical Properties Analysis
This compound is a solid powder at room temperature . It has a molecular weight of 208.65 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine have been explored in depth. For instance, the synthesis of similar compounds involves treating specific acids with hydrazinylpyridazine in dichloromethane, followed by various reactions to achieve the desired compound. These compounds were then elucidated by spectroscopic techniques and their structures confirmed by XRD technique, demonstrating their crystallization in the monoclinic crystal system. Density Functional Theory (DFT) calculations have been employed to compare theoretical and experimental values, including HOMO-LUMO energy gap and global reactivity descriptors (Sallam et al., 2021).
Biological Properties and Applications
Anti-Diabetic Potential
Certain triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their DPP-4 inhibition potentials, showing promise as anti-diabetic medications. These compounds demonstrated strong inhibition potential and excellent antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu et al., 2019).
Antimicrobial Activities
Compounds based on 6-Chloropyridazine-3(2H)-thione, including derivatives similar to This compound , have shown potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi, indicating their potential use as antimicrobial agents (El-Salam et al., 2013).
Antitumor and Antihypertensive Activities
Research has also delved into the potential antitumor and antihypertensive activities of triazolo- and tetrazolopyridazine derivatives, suggesting their application in the development of cardiovascular agents (Sato et al., 1980).
Fungicidal Activity
Some derivatives have been explored for their fungicidal activity by promoting tubulin polymerisation, disrupting microtubule dynamics in fungi, and showing significant activity against plant pathogens, which could be beneficial in agricultural applications (Lamberth et al., 2012).
Cytotoxic Agents
Efficient synthesis and evaluation of cytotoxic activities have been performed on derivatives for potential use against various cancer cell lines, indicating their promise as cytotoxic agents (Mamta et al., 2019).
Future Directions
properties
IUPAC Name |
6-chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-5-4-6(5)9-12-11-8-3-2-7(10)13-14(8)9/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUSSIHFEIQPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN=C3N2N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)
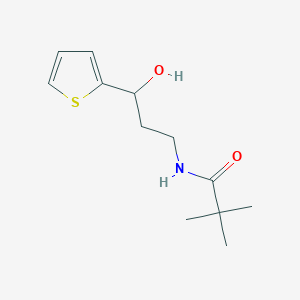
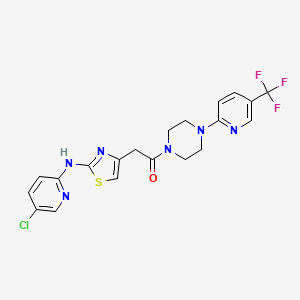
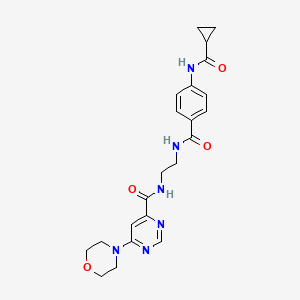
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2732663.png)
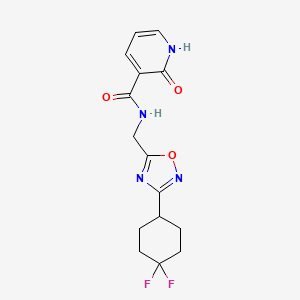
![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2732665.png)

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
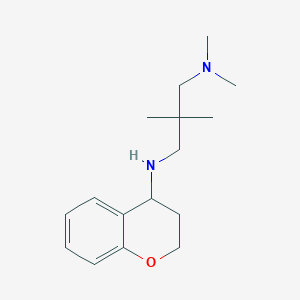
![3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2732675.png)